molecular formula C21H19ClN2O3 B2398106 1-(3-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631866-66-5

1-(3-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2398106
CAS RN: 631866-66-5
M. Wt: 382.84
InChI Key: JDTUUUKSMAGYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H19ClN2O3 and its molecular weight is 382.84. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

The compound, identified through its structural formulation, plays a pivotal role in the synthesis of various derivatives that exhibit unique properties. A notable method involves heating methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, yielding high yields of 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones. These intermediates, upon dehydration, transform into the target chromeno[2,3-c]pyrrol-3,9-diones, demonstrating a versatile approach to accessing a broad range of derivatives for further application studies (Vydzhak & Panchishyn, 2010).

Molecular Interaction and Reactivity

Further insights into the reactivity of structurally related compounds highlight their potential in forming complex molecular assemblies. For instance, the investigation into 1,4-dihydropyridine derivatives showcases diverse stimulus-responsive fluorescent properties in solid states, attributed to different molecular stacking modes. Such compounds, including variations with 4-(dimethylamino)styryl groups, exhibit reversible piezochromism and solvent-induced emission changes, underscoring their application in molecular electronics and photonics (Lei et al., 2016).

Antibacterial Activity

The synthesis and evaluation of novel derivatives, such as 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones, have also been explored for their antibacterial properties. Employing methods like the Baker-Venkatraman transformation, researchers have developed compounds showing efficacy against both gram-negative and gram-positive bacteria, suggesting the therapeutic potential of these molecules in addressing antibiotic resistance (Sheikh et al., 2009).

Photophysical Properties

Research on the photophysical properties of related compounds, particularly those involving piezochromic and acidochromic behaviors, presents opportunities for their use in sensing applications. The ability of these molecules to exhibit different fluorescent responses under mechanical or chemical stimuli provides a foundation for developing advanced materials for imaging and sensing technologies (Yamamoto & Tamiaki, 2015).

properties

IUPAC Name

1-(3-chlorophenyl)-2-[2-(dimethylamino)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-23(2)10-11-24-18(13-6-5-7-14(22)12-13)17-19(25)15-8-3-4-9-16(15)27-20(17)21(24)26/h3-9,12,18H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTUUUKSMAGYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.